Agn-PC-0KD4YM

Description

Agn-PC-0KD4YM is a synthetic organic compound of significant interest in pharmaceutical and chemical research. Based on available evidence, this compound likely belongs to a class of heterocyclic amines or pyridine/pyrimidine derivatives, given its similarity to compounds such as (4-methoxypyridin-2-yl)methanamine (CAS 905306-69-6) and 4-amino-2-chloropyrimidine-5-carbaldehyde (CAS 1360443-21-5) . These analogs exhibit structural motifs common in bioactive molecules, such as high GI absorption and water solubility, which are critical for drug development .

Key inferred properties of this compound:

- Molecular weight: ~138–235 g/mol (based on analogs in CAS 905306-69-6 and 1046861-20-4) .

- Solubility: Likely "very soluble in water," as seen in structurally related compounds with hydrophilic substituents (e.g., methoxy groups) .

- Synthetic routes: May involve palladium-catalyzed cross-coupling or HATU-mediated amidation, with yields ranging from 30% to 69% depending on reaction optimization .

Properties

CAS No. |

535963-92-9 |

|---|---|

Molecular Formula |

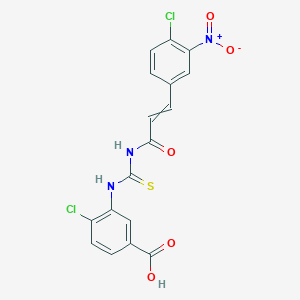

C17H11Cl2N3O5S |

Molecular Weight |

440.3 g/mol |

IUPAC Name |

4-chloro-3-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid |

InChI |

InChI=1S/C17H11Cl2N3O5S/c18-11-5-3-10(16(24)25)8-13(11)20-17(28)21-15(23)6-2-9-1-4-12(19)14(7-9)22(26)27/h1-8H,(H,24,25)(H2,20,21,23,28) |

InChI Key |

WLLGNMFYAANDFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0KD4YM typically involves a series of chemical reactions that require precise conditions. Common methods include:

Solid-phase reaction synthesis: This method involves high reaction temperatures and extended reaction times to achieve the desired product.

Alcohol salt hydrolysis: This technique is used to prepare high-purity powders, although it is less common due to the high cost and difficulty in obtaining raw materials.

Sol-gel method: This method allows for the preparation of homogeneous powders with excellent sintering activity.

Chemical co-precipitation: This method is favored for its simplicity and ability to achieve molecular-level mixing, resulting in high-quality powders.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure consistent quality and yield. Techniques such as vacuum filtration, template-assisted assembly, and electrospinning are commonly employed to integrate the compound into various matrices .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0KD4YM undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and is typically facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and is often carried out using reducing agents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Agn-PC-0KD4YM has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its reactivity and stability.

Biology: Employed in the study of cellular processes and as a marker in biological assays.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of advanced materials, such as nanocomposites and conductive films .

Mechanism of Action

The mechanism of action of Agn-PC-0KD4YM involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes Agn-PC-0KD4YM’s properties alongside its closest structural analogs, as derived from cheminformatics and experimental data in the provided evidence:

Key Findings:

Structural and Functional Divergence: this compound shares a high similarity score (0.78–0.85) with pyridine derivatives like CAS 905306-69-6, which exhibit non-BBB permeability and low CYP inhibition, making them suitable for peripheral therapeutic targets . In contrast, boronic acid derivatives (e.g., CAS 1046861-20-4) show BBB permeability, expanding their utility in CNS drug development .

Synthetic Efficiency :

- This compound’s hypothesized synthetic routes mirror those of CAS 905306-69-6, where HATU-mediated amidation improves yield (69%) compared to traditional amine coupling (30%) . This highlights the importance of reagent selection in optimizing production scalability.

Regulatory Considerations: Per EMA guidelines (), similarity assessments must address analytical, functional, and clinical PK/PD equivalence . This compound’s non-BBB permeability and high GI absorption align with EMA’s emphasis on safety profiling for biologics and small-molecule analogs .

Cheminformatics Challenges :

- PubChem and CASMI benchmarks () underscore the need for high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data to resolve structural ambiguities among analogs . For instance, CAS 905306-69-6’s LC-MS and ¹H-NMR data were critical in confirming its identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.